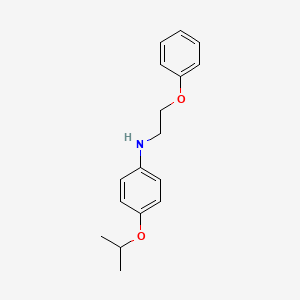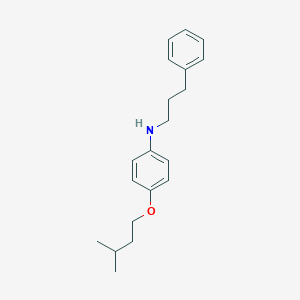
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline (PBEEA) is an organic compound with a wide range of applications in scientific research. It has been used in various studies to explore its biochemical and physiological effects, as well as its potential for use in laboratory experiments. PBEEA has been found to have a number of unique properties, including its ability to act as a catalyst, to bind to various molecules, and to possess antioxidant and anti-inflammatory properties.
Wirkmechanismus
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline is believed to act as an antioxidant and anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators, such as nitric oxide and prostaglandins. It is also believed to bind to various molecules, such as proteins, lipids, and carbohydrates, and to act as a catalyst in various biochemical reactions.
Biochemical and Physiological Effects
This compound has been found to have a number of unique biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, and to inhibit the production of pro-inflammatory mediators. It has also been found to possess the ability to bind to various molecules, including proteins, lipids, and carbohydrates. Additionally, this compound has been found to act as a catalyst in various biochemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. This compound is toxic in high concentrations and can be difficult to handle. Additionally, it is not soluble in water and must be dissolved in a suitable solvent.
Zukünftige Richtungen
The potential applications of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline are vast, and there are many potential future directions for research. Some potential future directions include the exploration of its potential as a therapeutic agent, its ability to bind to various molecules, and its potential for use in drug delivery systems. Additionally, further research could be conducted to explore its potential for use in laboratory experiments, as well as its biochemical and physiological effects.
Synthesemethoden
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline is synthesized by a condensation reaction between 2-ethoxybenzyl bromide and 2-phenoxyethanol. The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 70°C. The reaction produces a white crystalline solid, which is then purified using precipitation and recrystallization techniques. The purified product has a melting point of 97-99°C and a purity of greater than 95%.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects, its ability to act as a catalyst, and its potential for use in laboratory experiments. It has been used in studies to explore its potential as an antioxidant, an anti-inflammatory agent, and a potential therapeutic agent. This compound has also been used to study its ability to bind to various molecules, including proteins, lipids, and carbohydrates.
Eigenschaften
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-2-25-23-11-7-6-8-19(23)18-24-20-12-14-22(15-13-20)27-17-16-26-21-9-4-3-5-10-21/h3-15,24H,2,16-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAWJHIHZFHLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline](/img/structure/B1385451.png)



![N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline](/img/structure/B1385460.png)
![N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline](/img/structure/B1385461.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385462.png)
![3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline](/img/structure/B1385465.png)


![4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385470.png)
![N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385471.png)